

A-Depth Technical Guide to 1-Methoxy-4-(methylthio)benzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Methoxythioanisole*

Cat. No.: *B167831*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methoxy-4-(methylthio)benzene, also known as 4-(methylthio)anisole. It covers its chemical identity, physicochemical properties, synthesis, and known biological context, aiming to serve as a foundational resource for its application in research and development.

Chemical Identity and Properties

The formal IUPAC name for 4-(methylthio)anisole is 1-methoxy-4-(methylthio)benzene or 1-methoxy-4-methylsulfanylbenzene.^[1] It is an organic compound featuring a benzene ring substituted with a methoxy group and a methylthio group at the para position.

Physicochemical and Spectroscopic Data

The key physical and chemical properties of 1-methoxy-4-(methylthio)benzene are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference(s)
IUPAC Name	1-methoxy-4-(methylthio)benzene	[1] [2]
Synonyms	4-(Methylthio)anisole, 4-Methoxythioanisole	[1] [2] [3]
CAS Number	1879-16-9	[2] [4]
Molecular Formula	C ₈ H ₁₀ OS	[2] [4]
Molecular Weight	154.23 g/mol	[4]
Appearance	White or colorless to light yellow solid, powder, or clear liquid	[5]
Melting Point	22-23 °C	[6]
Boiling Point	99 °C at 4 mmHg	[6]
Density	1.11 g/mL at 25 °C	[6]
Refractive Index (n _{20/D})	1.5795	
Flash Point	108 °C	[6]
LogP	2.4 - 2.7	[1] [6]

Spectroscopic data is crucial for the structural confirmation of the compound. While a comprehensive public spectral database is not readily available, typical proton (¹H) NMR chemical shifts in CDCl₃ would be expected in the aromatic region (approx. δ 6.8-7.4 ppm) and for the methoxy and methylthio protons (approx. δ 3.8 ppm and δ 2.4 ppm, respectively).

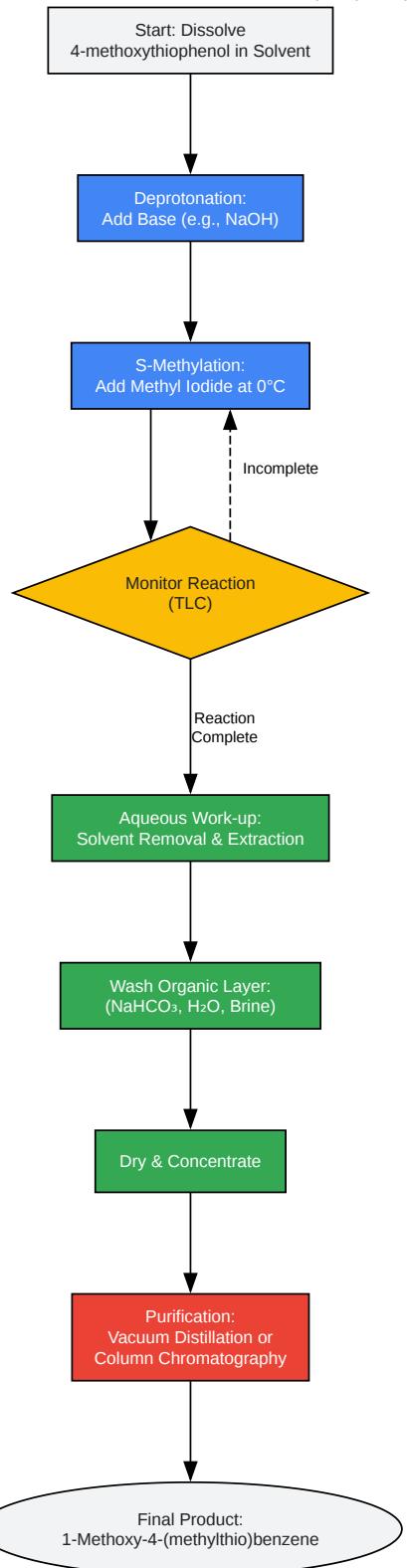
Synthesis and Purification

While a specific, peer-reviewed protocol for the synthesis of 1-methoxy-4-(methylthio)benzene is not prominently available in open literature, a logical and common synthetic route involves the methylation of 4-methoxythiophenol. This method is a standard Williamson ether synthesis variation applied to a thioether.

Experimental Protocol: Synthesis via S-methylation

This protocol describes a representative method for the synthesis of 1-methoxy-4-(methylthio)benzene from 4-methoxythiophenol.

Materials:


- 4-methoxythiophenol
- Methyl iodide (or dimethyl sulfate)
- Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
- Methanol (or another suitable polar aprotic solvent like DMF or acetone)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxythiophenol (1.0 eq.) in methanol. To this solution, add a stoichiometric equivalent of sodium hydroxide (1.0 eq.) and stir until the thiophenol is fully converted to the sodium thiophenolate salt.
- Methylation: Cool the solution in an ice bath. Slowly add methyl iodide (1.1 eq.) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

- Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the product with diethyl ether (3 x volumes).
- Washing: Combine the organic extracts and wash sequentially with saturated NaHCO_3 solution, water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: Purify the crude 1-methoxy-4-(methylthio)benzene by vacuum distillation or column chromatography on silica gel to obtain the final product.

Workflow for Synthesis and Purification of 1-Methoxy-4-(methylthio)benzene

[Click to download full resolution via product page](#)*Synthesis and Purification Workflow*

Biological Activity and Potential Applications

Direct research on the biological activity of 1-methoxy-4-(methylthio)benzene itself is limited in publicly available literature. However, its structural motifs are present in various biologically active molecules, suggesting potential areas for investigation.

Known Chemical Reactions and Applications

The primary documented application of 1-methoxy-4-(methylthio)benzene is as a chemical intermediate. For instance, it has been used in the preparation of 1-methoxy-4-(methylsulfinyl)benzene (the corresponding sulfoxide) through oxidation.^[7] This oxidation reaction is a key transformation, as sulfoxides are important functional groups in medicinal chemistry.

Context from Structurally Related Compounds

The therapeutic potential of this compound can be inferred by examining related structures:

- Isothiocyanate Derivatives: Compounds like 4-(methylthio)butyl isothiocyanate and 4-methylthio-3-but enyl isothiocyanate, found in plants like *Eruca sativa* (arugula) and *Raphanus sativus* (radish), exhibit significant anti-inflammatory and anti-cancer properties.^[8] ^[9]^[10] These compounds have been shown to induce apoptosis in cancer cell lines and modulate inflammatory pathways.^[9]
- Phenolic Analogs: Related 4-substituted phenols are known to interact with tyrosinase and can modulate melanin synthesis, indicating potential applications in dermatology or as antimelanoma agents.^[11]

These examples suggest that 1-methoxy-4-(methylthio)benzene could serve as a valuable scaffold or starting material for developing novel therapeutic agents, particularly in oncology and inflammatory diseases. A logical first step in its biological evaluation would be to screen it for activities demonstrated by its close analogs.

[Click to download full resolution via product page](#)

Workflow for Biological Screening

Safety Information

1-Methoxy-4-(methylthio)benzene is classified as an irritant and is harmful if swallowed.[\[12\]](#)

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Methoxy-4-(methylthio)benzene is a well-characterized organic compound with established physical properties. While its primary current role is a synthetic intermediate, its structural relationship to potent bioactive molecules suggests it may be an under-explored compound with potential therapeutic relevance. This guide provides the foundational chemical data and logical workflows to encourage and facilitate further investigation by researchers in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-methoxy-4-(methylthio)- [webbook.nist.gov]
- 3. 1-METHOXY-4-(METHYLTHIO)BENZENE | 1879-16-9 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 4-Methoxythioanisole | CymitQuimica [cymitquimica.com]
- 6. Page loading... [guidechem.com]

- 7. Study of the reaction 1-methoxy-4-(methylthio)benzene + IO₄⁻: importance of micellar medium effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and antioxidant activity of 4-methylthio-3-butetyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Bromothioanisole | C₇H₇BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A-Depth Technical Guide to 1-Methoxy-4-(methylthio)benzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167831#4-methylthio-anisole-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

